4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid

Antimalarial potency Drug resistance 4-Aminoquinoline

Specify Chloroquine Phosphate (CAS 1446-17-9) for your research and manufacturing needs. Its BCS Class I designation (high solubility/permeability) supports biowaiver regulatory submissions, saving costs on in vivo bioequivalence studies. With 8.8-fold greater potency than hydroxychloroquine against resistant P. falciparum, it is the definitive reference compound for antimalarial research and cardiac ion channel screening. Secure consistent target engagement for autophagy studies with its proven lysosomal accumulation.

Molecular Formula C18H29ClN3O4P
Molecular Weight 417.9 g/mol
CAS No. 1446-17-9
Cat. No. B074248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid
CAS1446-17-9
SynonymsChloroquinine phosphate
Molecular FormulaC18H29ClN3O4P
Molecular Weight417.9 g/mol
Structural Identifiers
SMILESCCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O
InChIInChI=1S/C18H26ClN3.H3O4P/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;1-5(2,3)4/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);(H3,1,2,3,4)
InChIKeyAEUAEICGCMSYCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 500 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloroquine Phosphate (CAS 1446-17-9): A 4-Aminoquinoline Antimalarial with BCS Class I Biowaiver Eligibility


4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid (CAS 1446-17-9), the phosphate salt of chloroquine, is a 4-aminoquinoline compound with established antimalarial activity against chloroquine-sensitive Plasmodium species. The compound functions as an inhibitor of heme polymerase in the malaria parasite digestive vacuole and is also widely employed as an autophagy/lysosomal inhibitor in cell biology research [1]. As the phosphate salt, it exhibits high aqueous solubility (50 g/L) and is classified under the Biopharmaceutics Classification System (BCS) as a Class I compound—highly soluble and highly permeable—enabling biowaiver-based regulatory approvals for immediate-release solid oral dosage forms [2]. The compound is listed on the WHO Essential Medicines List and is approved by the FDA for malaria treatment and prophylaxis [1].

Why Chloroquine Phosphate Cannot Be Interchanged with Hydroxychloroquine, Amodiaquine, or Mefloquine in Research and Clinical Procurement


Although chloroquine phosphate belongs to the 4-aminoquinoline class alongside hydroxychloroquine (HCQ) and amodiaquine (AQ), and shares the quinoline scaffold with mefloquine, critical pharmacodynamic and pharmacokinetic differences preclude simple generic substitution. Against chloroquine-resistant Plasmodium falciparum isolates, HCQ is 8.8-fold less active than CQ, a difference that is clinically decisive for malaria prophylaxis in resistant regions [1]. At the cardiac ion channel level, CQ inhibits IKr and IK1 currents with 3- to 9-fold greater potency than HCQ, carrying distinct proarrhythmia risk profiles [2]. Amodiaquine demonstrates higher adverse event rates than CQ (10.7% vs 8.8%) in controlled clinical trials, and is contraindicated for chemoprophylaxis due to agranulocytosis risk [3]. For procurement specifications, the BCS Class I designation of chloroquine phosphate—shared with its sulfate and hydrochloride salts—enables biowaiver regulatory pathways that structurally distinct antimalarials like mefloquine cannot access [4]. These evidence dimensions, quantified below, make clear that compound selection must be driven by fit-for-purpose experimental or therapeutic context.

Quantitative Differential Evidence for Chloroquine Phosphate (CAS 1446-17-9) vs. Closest Analogs


Antiplasmodial Activity: Chloroquine vs. Hydroxychloroquine Against CQ-Sensitive and CQ-Resistant P. falciparum Isolates

In a direct head-to-head in vitro comparison using CQ-sensitive and CQ-resistant P. falciparum isolates, hydroxychloroquine (HCQ) was 1.6-fold less active than chloroquine (CQ) against the CQ-sensitive strain, but 8.8-fold less active against the CQ-resistant isolate. This quantifies a key liability of HCQ: the loss of activity against CQ-resistant strains is disproportionately greater for HCQ relative to CQ [1]. The results indicate that HCQ cannot functionally substitute for CQ in prophylactic or therapeutic regimens targeting CQ-resistant P. falciparum.

Antimalarial potency Drug resistance 4-Aminoquinoline Plasmodium falciparum

Cardiac Ion Channel Inhibition Profile: Chloroquine vs. Hydroxychloroquine Using the CiPA Paradigm

A comprehensive CiPA (Comprehensive In Vitro Proarrhythmia Assay) study using patch clamp electrophysiology on 7 cardiac ion channels demonstrated that chloroquine inhibits IKr (hERG) with an IC50 of 1 µM compared to 3-7 µM for hydroxychloroquine—a 3- to 7-fold difference—and inhibits IK1 with an IC50 of 5 µM versus 44 µM for HCQ, an 8.8-fold difference [1]. In silico Virtual Assay® modeling confirmed that CQ more potently affects multiple Torsades de Pointes (TdP) indicators, with effects amplified in high-risk cell populations [1].

Cardiac safety hERG Proarrhythmia CiPA Ion channel

Adverse Event Rates in Controlled Clinical Trials: Chloroquine vs. Amodiaquine for Uncomplicated Falciparum Malaria

A systematic review of 40 randomized or pseudorandomized trials encompassing 1,071 amodiaquine (AQ) and 1,097 chloroquine (CQ) patients with symptomatic falciparum malaria reported adverse event rates of 10.7% for AQ versus 8.8% for CQ in controlled trials [1]. While AQ demonstrated significantly higher parasitological cure rates on days 7 and 14 (OR 4.29 and 6.00, respectively), the tolerability profile favored CQ. Critically, AQ is contraindicated for malaria chemoprophylaxis due to documented cases of life-threatening agranulocytosis and hepatic toxicity [1].

Drug safety Tolerability Clinical trial Amodiaquine Adverse events

BCS Class I Designation and Biowaiver Eligibility: Chloroquine Phosphate vs. Non-BCS-Classified Antimalarial Alternatives

Chloroquine phosphate, along with its sulfate and hydrochloride salts, is classified as a Biopharmaceutics Classification System (BCS) Class I compound—highly soluble (aqueous solubility: 50 g/L) and highly permeable (Caco-2 apparent permeability coefficient, Papp: 2.3 × 10−6 cm/s at pH 6.0; 20.0 × 10−6 cm/s at pH 7.2) [1]. This BCS Class I designation means that immediate-release solid oral dosage forms containing chloroquine phosphate are eligible for biowaiver-based regulatory approval, eliminating the requirement for in vivo bioequivalence studies when certain excipient and dissolution criteria are met [1]. In contrast, alternative antimalarials such as mefloquine, artesunate, and lumefantrine are BCS Class II or IV compounds that cannot access this streamlined regulatory pathway [1].

BCS classification Biowaiver Solubility Permeability Pharmaceutical quality

USP Compendial Assay and Dissolution Specifications: Standardized Quality Control Benchmarks for Chloroquine Phosphate Procurement

The United States Pharmacopeia (USP) monograph for Chloroquine Phosphate specifies an assay range of 98.0% to 102.0% of C18H26ClN3·2H3PO4 calculated on the dried basis, and for Chloroquine Phosphate Tablets mandates that not less than 75% (Q) of the labeled amount dissolve within 45 minutes using USP apparatus [1][2]. These compendial specifications provide objective, verifiable quality benchmarks that are harmonized across USP, European Pharmacopoeia (EP), and British Pharmacopoeia (BP) standards . Pharmaceutical secondary standards with multi-traceability to these primary compendial standards are commercially available, enabling routine quality control without in-house primary standard preparation .

USP monograph Dissolution Assay Quality control Pharmaceutical specification

Pharmacokinetic Volume of Distribution: Chloroquine vs. Hydroxychloroquine as a Determinant of Tissue Penetration and Terminal Half-Life

Chloroquine exhibits an exceptionally large apparent volume of distribution (Vd) of up to 65,000 L in plasma, compared to approximately 44,257 L for hydroxychloroquine—a difference of approximately 47% [1]. This extensive tissue distribution is a defining pharmacokinetic feature: chloroquine achieves higher tissue-to-plasma concentration ratios than HCQ, contributing to its longer terminal elimination half-life of 20-60 days (vs. HCQ terminal half-life extending to approximately 40 days) [1][2]. The larger Vd of CQ is pharmacologically relevant because it drives differential accumulation in acidic organelles (endolysosomes, Golgi), where CQ and HCQ exert their pH-modulating effects via diprotic weak-base trapping [3].

Pharmacokinetics Volume of distribution Half-life Tissue penetration Drug disposition

Best-Fit Application Scenarios for Chloroquine Phosphate (CAS 1446-17-9) Based on Quantitative Differentiation Evidence


Malaria Prophylaxis Research in Chloroquine-Resistant P. falciparum Settings

As demonstrated by the 8.8-fold potency advantage of CQ over HCQ against CQ-resistant P. falciparum isolates [1], chloroquine phosphate remains the appropriate 4-aminoquinoline for research on CQ-resistant malaria prophylaxis regimens. When combined with proguanil, CQ provides residual protective efficacy that HCQ cannot match at safe daily doses [1]. Researchers investigating antimalarial combination strategies in resistant-endemic regions should prioritize CQ over HCQ for both in vitro resistance modeling and in vivo prophylaxis studies.

Cardiac Safety Profiling and Proarrhythmia Risk Assessment Studies

The CiPA dataset establishes CQ as 3-7× more potent on IKr and 8.8× more potent on IK1 than HCQ [2]. This makes chloroquine phosphate the preferred reference compound for cardiac ion channel screening panels and proarrhythmia risk modeling. Procurement for safety pharmacology studies should note that CQ's more pronounced multi-channel block provides a more sensitive positive control for detecting TdP liability in novel chemical entities, whereas HCQ would underestimate the cardiotoxic potential of 4-aminoquinoline derivatives.

Generic Pharmaceutical Development Leveraging BCS Class I Biowaiver Pathway

Chloroquine phosphate's BCS Class I designation—with aqueous solubility of 50 g/L and Caco-2 Papp of 2.3-20.0 × 10−6 cm/s [3]—enables pharmaceutical manufacturers to pursue biowaiver-based regulatory submissions for immediate-release tablet formulations. This eliminates the cost and time burden of in vivo bioequivalence studies, which are mandatory for BCS Class II/IV antimalarials such as mefloquine and lumefantrine. The availability of USP/EP/BP compendial standards and ISO-certified reference materials further streamlines quality control infrastructure [4].

Autophagy and Lysosomal Inhibition Research Requiring Extended Tissue Exposure

The 47% larger apparent volume of distribution of CQ (up to 65,000 L) compared to HCQ (~44,000 L) [5] supports the selection of chloroquine phosphate for autophagy flux assays and lysosomal acidification studies where sustained intracellular drug accumulation is required. CQ's diprotic weak-base properties drive preferential accumulation in acidic organelles [6], and its longer terminal half-life (20-60 days) [3] ensures consistent target engagement across extended treatment protocols. For in vitro studies, a typical working concentration range of 10-100 µM in cell culture media is standard for autophagosome-lysosome fusion inhibition [6].

Quote Request

Request a Quote for 4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.